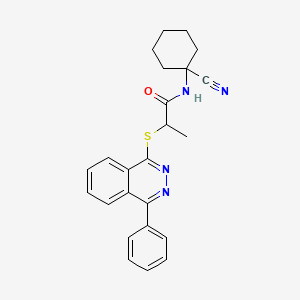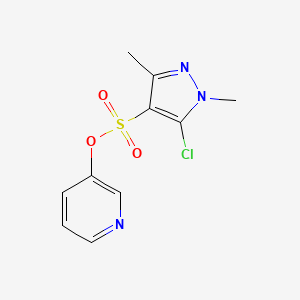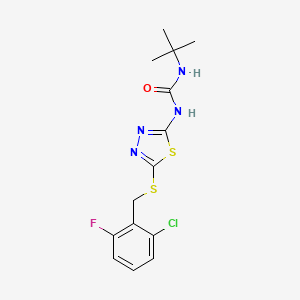![molecular formula C15H10Cl2N2OS B3018815 (2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-08-6](/img/structure/B3018815.png)
(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one is a derivative of 1,4-benzothiazin-3-one, which is a scaffold that has been explored for its potential in synthesizing various derivatives with potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for interaction with biological systems.
Synthesis Analysis
The synthesis of 1,4-benzothiazin-2-yl derivatives, which are structurally related to the compound , has been reported through the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines . This process involves the use of triethylamine and results in a variety of derivatives, indicating that the synthesis of this compound could potentially follow a similar pathway, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazinone derivatives is characterized by the presence of a 1,4-benzothiazin-3-one core, which is a bicyclic system containing both benzene and thiazine rings. The presence of chloro substituents and the anilino methylidene moiety in the compound suggests that it would exhibit distinct electronic and steric characteristics, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,4-benzothiazin-2-yl derivatives has been explored in the context of their reaction with enamines . These reactions typically occur at the β-carbon atom and can lead to a variety of products, depending on the substituents and reaction conditions. Acidic hydrolysis of related compounds has been shown to result in rearrangements, suggesting that the compound may also undergo interesting transformations under acidic conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related 1,4-benzothiazin-2-yl derivatives have been synthesized and studied for their antimicrobial activity . The presence of chloro and other substituents on the benzothiazine ring and the benzoyl moiety has been found to influence the antimicrobial activity of these compounds. This suggests that the physical and chemical properties of the substituents on the benzothiazine core are crucial for the biological activity of these molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. This involves the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines, resulting in a variety of derivatives with potential applications in medicinal and organic chemistry (Nazarenko et al., 2008).
Synthesis of Novel Compounds
- Research has been conducted on synthesizing new tricyclic 1,4‐Benzothiazinones. This involves complex chemical reactions starting from 2-Aminothiophenol and leading to the formation of novel tricyclic compounds, highlighting the versatility of benzothiazinone derivatives in synthesizing new molecular structures (Deshmukh et al., 2003).
Antioxidant and Antimicrobial Activities
- The compound has been explored for its antioxidant and antimicrobial properties. Novel derivatives such as N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides have been synthesized and tested for their superoxide scavenging and antimicrobial activities. This suggests potential applications in developing antimicrobial and antioxidant agents (Ahmad et al., 2012).
Antimicrobial Agent Development
- The derivatives of 1,4-benzothiazine have been synthesized and evaluated for their antimicrobial activity. This research is indicative of the potential use of such compounds in the development of new antimicrobial agents, with some showing promising results against various bacterial strains (Armenise et al., 2012).
Pharmacological Applications
- Some studies have delved into the synthesis and reactions of 1,4-benzothiazine derivatives and their potential biological activities. This includes the examination of their antitumor and antimicrobial properties, suggesting their applicability in developing therapeutic agents (Abbas & Farghaly, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-5-6-12-13(7-9)21-14(15(20)19-12)8-18-11-4-2-1-3-10(11)17/h1-8,18H,(H,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNUYJHNNAABGD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3018745.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3018750.png)
![6-Tert-butyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3018751.png)
![Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3018752.png)

